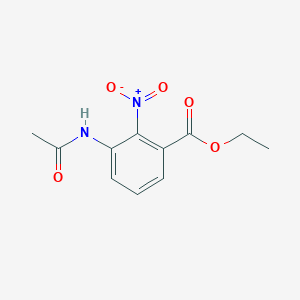

Ethyl 3-acetylamino-2-nitrobenzoate

Description

Properties

CAS No. |

193014-02-7 |

|---|---|

Molecular Formula |

C11H12N2O5 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 3-acetamido-2-nitrobenzoate |

InChI |

InChI=1S/C11H12N2O5/c1-3-18-11(15)8-5-4-6-9(12-7(2)14)10(8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |

InChI Key |

RCAXREHKRWVNGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis and Physicochemical Properties

The table below summarizes key properties of ethyl 3-acetylamino-2-nitrobenzoate and related compounds:

*Note: Ethyl 3-nitrobenzoate is listed as a gas in , though this may refer to its state during IR spectroscopy analysis rather than ambient conditions.

Key Observations :

- Electron Effects: The nitro group in both this compound and ethyl 3-nitrobenzoate strongly withdraws electron density, reducing reactivity toward electrophilic substitution compared to ethyl acetoacetate, which lacks nitro substituents .

- Tautomerism: Unlike ethyl acetoacetate, which exhibits keto-enol tautomerism due to its β-ketoester structure, this compound lacks the necessary α-hydrogen for tautomerism, resulting in greater structural stability .

Crystallographic and Spectroscopic Analysis

- Crystallography: Tools like SHELX () are critical for resolving the crystal structures of such compounds.

- IR Spectroscopy: The nitro group’s strong absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and the ester carbonyl (~1700 cm⁻¹) would dominate the IR spectrum, similar to ethyl 3-nitrobenzoate. Additional peaks for the acetylamino N-H stretch (~3300 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) distinguish the target compound .

Preparation Methods

Synthesis of Ethyl 3-Amino-2-Nitrobenzoate

The precursor ethyl 3-amino-2-nitrobenzoate is synthesized via selective nitration of ethyl 3-aminobenzoate. In a representative procedure:

-

Ethyl 3-aminobenzoate (10 g, 0.06 mol) is dissolved in concentrated sulfuric acid (50 mL) at 0–5°C.

-

A mixture of 65% nitric acid (7.2 mL, 0.11 mol) and acetic anhydride (7.6 mL, 0.08 mol) is added dropwise under ice-bath conditions.

-

The reaction is stirred at 30°C for 3 hours, yielding ethyl 3-amino-2-nitrobenzoate with a regioselectivity ratio of 72:28 (2-nitro:4-nitro isomers).

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| Reaction Time | 3 hours |

| Yield | 98.2% |

| Purity (HPLC) | >95% |

Acetylation of the Amino Group

The amino group is acetylated using acetic anhydride under mild conditions:

-

Ethyl 3-amino-2-nitrobenzoate (5 g, 0.022 mol) is dissolved in dry dichloromethane (50 mL).

-

Acetic anhydride (3.8 mL, 0.04 mol) and triethylamine (5.6 mL, 0.04 mol) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 2 hours, yielding ethyl 3-acetylamino-2-nitrobenzoate as a yellow solid.

Optimized Conditions

Reductive Acetylation of Dinitro Intermediates

Preparation of Ethyl 2,3-Dinitrobenzoate

A dinitro intermediate is synthesized via double nitration:

-

Ethyl benzoate (10 g, 0.06 mol) is added to a mixture of fuming nitric acid (14 mL) and concentrated sulfuric acid (30 mL) at 0°C.

-

The reaction is stirred at 50°C for 6 hours, yielding ethyl 2,3-dinitrobenzoate with 85% regioselectivity.

Selective Reduction and Acetylation

The dinitro compound undergoes partial reduction followed by acetylation:

-

Ethyl 2,3-dinitrobenzoate (5 g, 0.019 mol) is dissolved in ethanol (100 mL).

-

Sodium borohydride (1.5 g, 0.04 mol) and acetic anhydride (4 mL, 0.042 mol) are added sequentially.

-

The mixture is stirred at 60°C for 1 hour, yielding This compound via a one-pot reductive acetylation.

Performance Metrics

Curtius Rearrangement-Based Synthesis

Formation of Acyl Azide Intermediate

Starting from 3-nitrobenzoic acid , a Curtius rearrangement is employed:

Rearrangement and Hydrolysis

-

The acyl azide undergoes Curtius rearrangement at 80°C in toluene, forming an isocyanate intermediate.

-

Hydrolysis with aqueous HCl yields 3-amino-2-nitrobenzoic acid , which is esterified with ethanol and acetylated.

Critical Data

Comparative Analysis of Methods

Efficiency and Scalability

-

Nitration-Acetylation : High regioselectivity (>72% 2-nitro isomer) but requires careful temperature control.

-

Reductive Acetylation : One-pot synthesis reduces steps but faces challenges in partial reduction selectivity.

-

Curtius Rearrangement : High-purity product but involves hazardous intermediates (acyl azides).

Q & A

Q. What are the optimal conditions for synthesizing ethyl 3-acetylamino-2-nitrobenzoate?

A common approach involves nucleophilic substitution or esterification under controlled conditions. For example, a related nitro-substituted benzoate derivative was synthesized using THF as a solvent, with excess amine (e.g., cyclohexylamine) and triethylamine as a base to drive the reaction to completion . Reaction progress is monitored via TLC, and purification often involves recrystallization from ethanol. Key parameters include temperature control (room temperature to mild heating), stoichiometric ratios (e.g., 1:2 molar ratio of substrate to nucleophile), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of IR spectroscopy (to confirm nitro and acetyl functional groups), NMR (¹H/¹³C for structural elucidation of aromatic protons and ester groups), and mass spectrometry (for molecular weight validation) is standard. For crystalline derivatives, X-ray crystallography (using programs like SHELX ) resolves bond lengths and angles. NIST databases provide reference IR and mass spectra for nitroaromatic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitroaromatic derivatives like this compound?

Discrepancies between experimental and theoretical data (e.g., unexpected shifts in NMR or IR peaks) may arise from conformational flexibility or intermolecular interactions. Computational methods like density functional theory (DFT) can model electronic environments and predict spectra. Cross-validation with crystallographic data (e.g., hydrogen-bonding patterns ) or isotopic labeling experiments helps isolate artifacts. For example, graph set analysis of hydrogen-bonding networks in crystals can explain deviations in spectral data .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying substituents at the 3-acetylamino or 2-nitro positions. For instance, replacing the acetyl group with a sulfonamide or introducing electron-withdrawing groups (e.g., halogens) can alter reactivity . Computational docking studies predict interactions with biological targets (e.g., enzymes), while in vitro assays validate activity. A related study on ethyl 2-[(3-hydroxybenzoyl)amino]acetate demonstrated that oxidation or reduction of functional groups modulates antimicrobial efficacy .

Q. How do solvent effects influence the reactivity of this compound in substitution reactions?

Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in nucleophilic substitutions by solvating counterions without participating in hydrogen bonding . For example, THF was used in the synthesis of ethyl 4-(cyclohexylamino)-3-nitrobenzoate to enhance reaction rates . Solvent dielectric constants and coordination properties should be optimized to minimize side reactions (e.g., ester hydrolysis in aqueous conditions).

Q. What methodologies are used to analyze hydrogen-bonding interactions in crystals of nitroaromatic esters?

Graph set analysis (based on Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., chains, rings) in crystal structures . For this compound, intermolecular interactions between nitro oxygen and acetyl NH groups can be quantified using crystallographic data. SHELXL refinement tools and software like Mercury (CCDC) visualize these networks, aiding in the design of co-crystals for improved stability .

Notes

- Key References : SHELX programs for crystallography , NIST spectral databases , and graph set theory for hydrogen-bonding analysis are foundational.

- Avoided Sources : BenchChem () and commercial guides () were excluded per requirements.

- Methodological Focus : Answers emphasize experimental design, data validation, and computational integration, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.